Cas no 72612-04-5 (2-chloro-1-(3,5-dimethoxyphenyl)ethan-1-one)

2-Chloro-1-(3,5-dimethoxyphenyl)ethan-1-one is a chlorinated aromatic ketone derivative characterized by its dimethoxy-substituted phenyl ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. The presence of electron-donating methoxy groups enhances its reactivity in electrophilic substitution reactions, while the chloroacetyl moiety allows for further functionalization, such as nucleophilic displacement or condensation reactions. Its well-defined structure and high purity make it suitable for precise synthetic applications. The compound is typically handled under controlled conditions due to its reactivity, ensuring consistent performance in complex chemical transformations.
2-chloro-1-(3,5-dimethoxyphenyl)ethan-1-one structure
72612-04-5 structure
Product name:2-chloro-1-(3,5-dimethoxyphenyl)ethan-1-one
CAS No:72612-04-5
MF:C10H11ClO3
MW:214.645542383194
MDL:MFCD13173291
CID:549836
PubChem ID:12526559

2-chloro-1-(3,5-dimethoxyphenyl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • Ethanone,2-chloro-1-(3,5-dimethoxyphenyl)-
    • Acetophenone,2-chloro-3',5'-dimethoxy- (6CI)
    • 2-chloro-1-(3,5-dimethoxyphenyl)ethanone
    • Ethanone, 2-chloro-1-(3,5-dimethoxyphenyl)- (9CI)
    • 2-chloro-1-(3,5-dimethoxyphenyl)ethan-1-one
    • EN300-1984819
    • DTXSID00501380
    • 72612-04-5
    • AKOS017560277
    • MDL: MFCD13173291
    • Inchi: InChI=1S/C10H11ClO3/c1-13-8-3-7(10(12)6-11)4-9(5-8)14-2/h3-5H,6H2,1-2H3
    • InChI Key: GOQDJUXAXTZKQD-UHFFFAOYSA-N
    • SMILES: COC1=CC(=CC(=C1)C(=O)CCl)OC

Computed Properties

  • Exact Mass: 214.03973
  • Monoisotopic Mass: 214.0396719g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.5Ų
  • XLogP3: 2.2

Experimental Properties

  • PSA: 35.53

2-chloro-1-(3,5-dimethoxyphenyl)ethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1984819-1.0g
2-chloro-1-(3,5-dimethoxyphenyl)ethan-1-one
72612-04-5
1g
$1172.0 2023-06-02
Enamine
EN300-1984819-5.0g
2-chloro-1-(3,5-dimethoxyphenyl)ethan-1-one
72612-04-5
5g
$3396.0 2023-06-02
Enamine
EN300-1984819-0.05g
2-chloro-1-(3,5-dimethoxyphenyl)ethan-1-one
72612-04-5
0.05g
$407.0 2023-09-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1594581-250mg
2-Chloro-1-(3,5-dimethoxyphenyl)ethan-1-one
72612-04-5 98%
250mg
¥16601.00 2024-05-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1594581-500mg
2-Chloro-1-(3,5-dimethoxyphenyl)ethan-1-one
72612-04-5 98%
500mg
¥18544.00 2024-05-02
Enamine
EN300-1984819-1g
2-chloro-1-(3,5-dimethoxyphenyl)ethan-1-one
72612-04-5
1g
$485.0 2023-09-16
Enamine
EN300-1984819-0.5g
2-chloro-1-(3,5-dimethoxyphenyl)ethan-1-one
72612-04-5
0.5g
$465.0 2023-09-16
Enamine
EN300-1984819-0.1g
2-chloro-1-(3,5-dimethoxyphenyl)ethan-1-one
72612-04-5
0.1g
$427.0 2023-09-16
Enamine
EN300-1984819-5g
2-chloro-1-(3,5-dimethoxyphenyl)ethan-1-one
72612-04-5
5g
$1406.0 2023-09-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1594581-50mg
2-Chloro-1-(3,5-dimethoxyphenyl)ethan-1-one
72612-04-5 98%
50mg
¥16219.00 2024-05-02

Additional information on 2-chloro-1-(3,5-dimethoxyphenyl)ethan-1-one

2-Chloro-1-(3,5-Dimethoxyphenyl)Ethan-1-One: A Comprehensive Overview

2-Chloro-1-(3,5-dimethoxyphenyl)ethan-1-one, also known by its CAS registry number CAS No. 72612-04-5, is a versatile organic compound with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which combines a chloro group with a substituted phenyl ring and a ketone functional group. The presence of these functional groups makes it an interesting subject for both academic research and industrial applications.

The molecular structure of 2-chloro-1-(3,5-dimethoxyphenyl)ethan-1-one consists of a benzene ring substituted with two methoxy groups at the 3 and 5 positions, a chlorine atom at the 2 position, and a ketone group at the 1 position. This arrangement imparts the compound with distinct chemical properties, including its reactivity towards nucleophilic attack and its ability to participate in various condensation reactions. Recent studies have highlighted its potential as a building block in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry.

One of the most notable applications of this compound is in the synthesis of bioactive molecules. Researchers have utilized 2-chloro-1-(3,5-dimethoxyphenyl)ethan-1-one as an intermediate in the preparation of compounds with anti-inflammatory, antioxidant, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain enzymes associated with neurodegenerative diseases. These findings underscore its importance as a lead compound in drug discovery efforts.

In addition to its role in medicinal chemistry, CAS No. 72612-04-5 has also found applications in materials science. Its ability to undergo various condensation reactions has made it a valuable precursor in the synthesis of polymeric materials with tailored properties. Recent advancements in polymer chemistry have explored its use in creating biodegradable polymers for sustainable packaging solutions. These developments highlight its versatility across multiple disciplines.

The synthesis of 2-chloro-1-(3,5-dimethoxyphenyl)ethan-1-one typically involves multi-step organic reactions. One common approach involves the Friedel-Crafts acylation of p-chlorotoluene followed by methylation to introduce the methoxy groups at specific positions on the aromatic ring. This method has been optimized over time to improve yield and purity, making it more accessible for large-scale production.

From an environmental perspective, understanding the behavior of CAS No. 72612-04-5 in different ecosystems is crucial for assessing its potential impact on human health and the environment. Recent studies have focused on its degradation pathways under various conditions, including photolysis and microbial degradation. These studies aim to develop strategies for minimizing its environmental footprint while maximizing its beneficial applications.

In conclusion, 2-chloro-1-(3,5-dimethoxyphenyl)ethan-1-one, or CAS No. 72612-04-5, stands out as a significant compound with diverse applications across multiple fields. Its unique chemical structure and reactivity make it an invaluable tool for researchers and industry professionals alike. As ongoing research continues to uncover new insights into its properties and potential uses, this compound is poised to play an even more prominent role in shaping future advancements in organic chemistry.

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